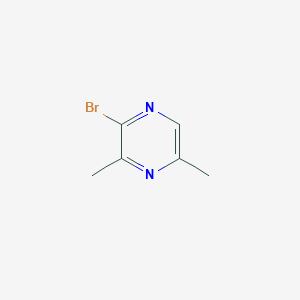

2-Bromo-3,5-dimethylpyrazine

Descripción general

Descripción

2-Bromo-3,5-dimethylpyrazine is a chemical compound with the CAS Number: 91678-74-9 . It has a molecular weight of 187.04 and its IUPAC name is 2-bromo-3,5-dimethylpyrazine . The compound is typically stored in a refrigerated environment .

Molecular Structure Analysis

The linear formula for 2-Bromo-3,5-dimethylpyrazine is C6H7BrN2 . The InChI code for this compound is 1S/C6H7BrN2/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3 .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

2-Bromo-3,5-dimethylpyrazine plays a role in the synthesis of various heterocyclic compounds. It is involved in the synthesis of phenothiazines via Smiles rearrangement, a process significant in pharmacology due to phenothiazines' wide spectrum of pharmacological activities including uses as neuroleptics, diuretics, and sedatives (Sharma et al., 2002).

Alarming Pheromone in Insect Control

Research has shown that derivatives of 2-Bromo-3,5-dimethylpyrazine, such as 2-ethyl-3,5-dimethylpyrazine, can act as an alarm pheromone in certain insect species. This compound has been synthesized and used to investigate its alarm activity under laboratory conditions, particularly in fire ant workers, which could have implications for pest control methods (Li et al., 2019).

Role in Pharmaceutical Intermediates and Essence

2,5-Dimethylpyrazine, closely related to 2-Bromo-3,5-dimethylpyrazine, is noted for its importance as a pharmaceutical intermediate and essence. Its biosynthesis, especially in Escherichia coli, has been optimized for higher yields, indicating its value in industrial applications (Yang et al., 2021).

Food Industry: Flavor and Safety

In the food industry, derivatives like 2-ethyl-3,5-dimethylpyrazine are used for their roasted odor and flavor, reminiscent of cocoa or nuts. Studies have focused on their safety assessment, considering their widespread distribution in foods and natural occurrence in cooked food, indicating their significance in flavoring (Burdock & Carabin, 2008).

Synthesis and Properties of Coordination Polymers

2-Bromo-3,5-dimethylpyrazine is involved in the formation of coordination polymers, like those formed with copper bromide. These polymers have been studied for their structural and magnetic properties, suggesting potential applications in material science (Jess et al., 2007).

Anticancer Activity

Compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, structurally related to 2-Bromo-3,5-dimethylpyrazine, have been synthesized and evaluated for their anticancer activity, highlighting the potential of pyrazine derivatives in medicinal chemistry (Metwally et al., 2016).

Mecanismo De Acción

Target of Action

It is known that pyrazine derivatives, which include 2-bromo-3,5-dimethylpyrazine, have a wide range of biological activities .

Biochemical Pathways

Pyrazine derivatives are known to influence various biochemical pathways, suggesting that 2-bromo-3,5-dimethylpyrazine may also affect multiple pathways .

Result of Action

Pyrazine derivatives are known to exhibit a variety of biological activities, suggesting that 2-bromo-3,5-dimethylpyrazine may also have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

2-bromo-3,5-dimethylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCIADOQTBDMMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10536704 | |

| Record name | 2-Bromo-3,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10536704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91678-74-9 | |

| Record name | 2-Bromo-3,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10536704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B3058698.png)

![Bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B3058700.png)

![N-[4-(allyloxy)benzyl]-N-methylamine](/img/structure/B3058701.png)

![N-[1-(aminomethyl)cyclopentyl]-2-chloroacetamide](/img/structure/B3058707.png)

![N-[1-(aminomethyl)cyclopentyl]pentanamide](/img/structure/B3058708.png)